D-Glucosamine hydrochloride

描述

D-Glucosamine Hydrochloride as an Amino Sugar and Endogenous Monosaccharide in Biological Systems

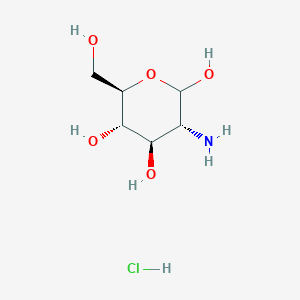

This compound is the hydrochloride salt of glucosamine (B1671600), an amino sugar that is one of the most abundant monosaccharides in nature. mpbio.com Structurally, it is a derivative of glucose where the hydroxyl group at the second carbon position is replaced by an amino group. chemsynlab.com This structural feature defines it as an amino sugar. In biological systems, D-glucosamine is an endogenous monosaccharide, meaning it is naturally synthesized within the body. mdpi.comsigmaaldrich.com The synthesis occurs via the hexosamine biosynthesis pathway, where fructose-6-phosphate (B1210287) and glutamine are converted into glucosamine-6-phosphate. wikipedia.org This naturally occurring form is specifically the D-enantiomer. chemsynlab.com Glucosamine is a fundamental component of various important macromolecules, including the polysaccharides chitin, which forms the exoskeletons of arthropods and cell walls of fungi, and glycosaminoglycans found in the cartilage matrix and synovial fluid. mpbio.commedchemexpress.com

This compound as a Precursor in the Biosynthesis of Glycosylated Molecules

A primary role of D-glucosamine in biochemistry is its function as a precursor in the synthesis of complex glycosylated molecules. mpbio.commedchemexpress.com It serves as a key building block for the production of glycosaminoglycans, proteoglycans, and glycolipids. sigmaaldrich.comsigmaaldrich.com The hexosamine biosynthetic pathway, which begins with the formation of glucosamine-6-phosphate, culminates in the production of Uridine (B1682114) Diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). sigmaaldrich.comwikipedia.org UDP-GlcNAc is a critical activated sugar nucleotide that donates N-acetylglucosamine to growing polysaccharide chains and for the glycosylation of proteins and lipids. wikipedia.org This process of glycosylation is essential for a wide range of cellular functions, including cell signaling, cell adhesion, and protein stability. Research has shown that exogenous glucosamine can influence the cellular pool of UDP-GlcNAc, thereby affecting these biosynthetic pathways. sigmaaldrich.com

Forms and Purity of D-Glucosamine in Academic Contexts

In academic and research settings, D-glucosamine is available in several forms, most commonly as this compound (HCl) and D-glucosamine sulfate (B86663). mdpi.comnih.gov The hydrochloride form is noted for its stability and high purity. nih.govicm.edu.pl this compound has a purity often cited as 99%, whereas glucosamine sulfate requires stabilization with salts and typically has a lower purity of around 74%. nih.gov For research applications, high purity is often crucial to ensure the validity and reproducibility of experimental results. For instance, D-(+)-Glucosamine hydrochloride with a purity of ≥99% is available as a BioReagent suitable for cell culture. sigmaaldrich.comsigmaaldrich.com Analytical standards of glucosamine hydrochloride are also used for research and analytical applications to ensure accuracy in quantification and experimental controls. medchemexpress.com The choice between the hydrochloride and sulfate forms can be significant in research, as some studies have suggested potential differences in their effects in biological systems. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Synonyms | 2-Amino-2-deoxy-D-glucose hydrochloride, Chitosamine hydrochloride mpbio.com |

| CAS Number | 66-84-2 mpbio.com |

| Molecular Formula | C₆H₁₃NO₅·HCl mpbio.com |

| Molecular Weight | 215.63 g/mol sigmaaldrich.com |

| Appearance | White powder or crystalline solid chemicalbook.comnih.gov |

| Purity (Research Grade) | ≥99% sigmaaldrich.comnih.gov |

| Solubility in Water | 100 mg/mL, clear, colorless sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 190-194 °C (decomposes) sigmaaldrich.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-NSEZLWDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037236 | |

| Record name | Glucosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Glucosamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56322741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66-84-2 | |

| Record name | Glucosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucosamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Production Methodologies of D Glucosamine Hydrochloride for Research Applications

Chemical Synthesis Pathways for D-Glucosamine Hydrochloride

The chemical synthesis of this compound is a well-established process, with the hydrolysis of chitin being the most common and economically viable method. However, synthetic routes from other precursors are also employed, particularly when specific derivatives or high-purity compounds are required for research.

Hydrolysis of Chitin-Derived Biomass

Chitin, a polymer of N-acetyl-D-glucosamine, is the primary raw material for the commercial production of this compound. This process involves the acid-catalyzed cleavage of both the β-(1→4)-glycosidic bonds and the N-acetyl groups of the chitin polymer.

Acid hydrolysis using concentrated hydrochloric acid (HCl) is a widely adopted technique for the production of this compound from chitin. This process typically involves heating a mixture of chitin and concentrated HCl under reflux. A general protocol involves treating chitin with concentrated HCl (e.g., 37%) at elevated temperatures, such as 90°C, for a period of 2 hours. This single-step process effectively achieves both depolymerization of the chitin chain into its monomeric units and deacetylation of the N-acetyl groups to yield D-glucosamine, which is then protonated by the acid to form the hydrochloride salt.

The use of reflux ensures that the reaction proceeds at a constant and elevated temperature, maximizing the rate of hydrolysis. Microwave irradiation has also been explored as an alternative heating method to accelerate the reaction, with studies showing that it can significantly reduce the reaction time from hours to minutes while achieving comparable or even higher yields compared to conventional heating.

The yield and purity of this compound obtained from chitin hydrolysis are significantly influenced by several key reaction parameters:

Acid Concentration: Higher concentrations of hydrochloric acid generally lead to increased yields of glucosamine (B1671600). For instance, increasing the HCl concentration from 10 M to 12 M has been shown to improve the yield.

Temperature: The reaction temperature plays a crucial role. While higher temperatures increase the rate of hydrolysis, excessively high temperatures (e.g., above 100°C) can lead to the degradation of the glucosamine product. Optimal temperatures are typically in the range of 80°C to 95°C.

Reaction Time: The duration of the hydrolysis needs to be carefully controlled. Insufficient reaction time will result in incomplete hydrolysis of chitin, while prolonged reaction times can cause decomposition of the desired product. Optimal reaction times are often found to be between 75 minutes and 2.5 hours.

Solid-to-Liquid Ratio: The ratio of chitin to the volume of acid is another critical factor. A solid/liquid ratio of 1:20 (g/mL) has been reported to provide a high yield of glucosamine hydrochloride.

The interplay of these parameters is crucial for maximizing the yield and purity of the final product. The following table summarizes the optimal conditions for HCl hydrolysis found in one study:

| Parameter | Optimal Condition |

| Acid Concentration | 12 M |

| Temperature | 80°C |

| Time | 2 hours |

| Chitin to Acid Volume Ratio | 1:20 |

This table presents optimized conditions for this compound production from chitin via HCl hydrolysis as identified in a comparative study.

To improve the efficiency of chitin hydrolysis, pre-treatment of the raw chitin-containing biomass, such as crustacean shells, is essential. These strategies aim to remove impurities and increase the accessibility of the chitin polymer to the acid. The primary pre-treatment steps include:

Demineralization: This step involves the removal of inorganic materials, primarily calcium carbonate, from the crustacean shells. It is typically achieved by treating the shells with a dilute acid, such as hydrochloric acid (e.g., 0.5 M), at room temperature.

Deproteinization: After demineralization, the remaining material is treated with an alkaline solution, such as sodium hydroxide (e.g., 1.0 M), under reflux to remove proteins associated with the chitin.

These pre-treatment steps result in a purified chitin material that can be more efficiently hydrolyzed to this compound. Some research has also explored the use of ball milling to reduce the crystallinity of chitin, which can further enhance the yield of glucosamine during hydrolysis.

Synthetic Routes from Glycals and Other Precursors

While the hydrolysis of chitin is the dominant method for producing this compound, synthetic routes from other precursors, particularly glycals, are valuable for preparing specific amino sugar derivatives and for research applications that require non-chitin-derived materials. Glycals are cyclic enol ether derivatives of monosaccharides and serve as versatile starting materials for the synthesis of 2-amino sugars. researchgate.netwikipedia.org

Common strategies for introducing an amino group at the C-2 position of a glycal include:

Azidonitration: This method involves the addition of an azide group and a nitro group across the double bond of the glycal. The resulting 2-azido-1-nitrate derivative can then be hydrolyzed to the corresponding 2-azido sugar, which can be subsequently reduced to the 2-amino sugar.

N-functionalization using Azides: Azides can be used to directly functionalize the C-2 position of glycals. The resulting 2-azido glycosyl donors are versatile intermediates that can be used in glycosylation reactions, with the azide group later reduced to an amine.

Michael-type Addition to 2-Nitroglycals: Glycals can be converted to 2-nitroglycals, which can then undergo Michael-type addition of nucleophiles. The resulting 2-deoxy-2-nitroglycoside can be reduced to the desired 2-amino-2-deoxyglycoside. nih.gov

These synthetic routes offer a high degree of control over stereochemistry and allow for the introduction of various protecting groups, making them suitable for the synthesis of complex oligosaccharides and glycoconjugates containing D-glucosamine or its derivatives.

Purification and Crystallization Techniques for this compound Synthesis

Following the synthesis of this compound, particularly from chitin hydrolysis, purification and crystallization are critical steps to obtain a product of high purity suitable for research applications.

A common purification protocol involves the following steps:

Decolorization: The crude reaction mixture, which is often brownish, is treated with activated charcoal at an elevated temperature (e.g., 60°C) to adsorb colored impurities. The solution is then filtered to remove the charcoal and any other insoluble materials.

Crystallization: The decolorized filtrate is then subjected to crystallization. This is typically achieved by adding a non-solvent, such as ethanol (95%), to the aqueous solution. researchgate.netnih.gov The addition of ethanol reduces the solubility of this compound, causing it to crystallize out of the solution. Cooling the solution, for instance in a refrigerator, further promotes crystallization.

Isolation and Washing: The resulting white, needle-like crystals of this compound are isolated by filtration. The crystals are then washed with a solvent in which the product is sparingly soluble, such as ethanol, to remove any remaining soluble impurities.

Drying: The purified crystals are then dried, often in an oven at a controlled temperature (e.g., 50°C), to remove any residual solvent.

For obtaining a product of even higher purity, recrystallization can be performed. This involves dissolving the crystalline product in a minimum amount of hot water, treating it again with activated charcoal if necessary, filtering the hot solution, and then inducing crystallization by adding an excess of ethanol and allowing the solution to cool.

The morphology and particle size of the this compound crystals can be influenced by the crystallization conditions, including the presence of additives such as HCl, sodium chloride (NaCl), and potassium chloride (KCl). nih.gov

Microbial Fermentation and Biotechnological Production of this compound

The production of this compound has traditionally relied on the acid hydrolysis of chitin, which is sourced from the exoskeletons of crustaceans like shrimp and crabs nih.govprochemi.co.jpnih.govnih.govnih.gov. However, this method presents several challenges, including the potential for shellfish protein contamination, which can cause allergic reactions, and the environmental impact associated with the use of strong acids and the disposal of shellfish waste nih.govnih.govresearchgate.netoup.com. These limitations have spurred the development of alternative, bio-based production routes.

Microbial fermentation has emerged as a promising and environmentally friendly alternative for synthesizing D-glucosamine and its derivatives nih.govnih.govnbinno.com. This biotechnological approach utilizes microorganisms, such as bacteria and fungi, to produce glucosamine from various carbon sources nih.govoup.com. The fermentation process offers greater control over production consistency and purity while avoiding the drawbacks of shellfish-derived raw materials nbinno.com. By leveraging metabolic engineering, researchers can optimize microbial strains to enhance the yield and efficiency of D-glucosamine production, making it a viable method for research and industrial applications nih.govnih.govresearchgate.net.

Development of Non-Shellfish/Non-Animal Derived this compound

The demand for non-animal sourced this compound has driven significant research into microbial production systems prochemi.co.jp. The primary strategy involves genetically engineering microorganisms to channel metabolic flux towards the synthesis of glucosamine. Key microbial hosts explored for this purpose include the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, as well as filamentous fungi like Aspergillus species nih.govnih.govmdpi.comgoogle.com.

In Escherichia coli, metabolic engineering efforts have focused on several key modifications. A common approach is the overexpression of the glmS gene, which encodes for glucosamine-6-phosphate synthase, a critical enzyme in the glucosamine synthesis pathway nih.govresearchgate.net. To prevent the degradation of the synthesized glucosamine, genes involved in its catabolism are often inactivated or deleted nih.govnih.gov. For instance, knocking out genes like nanE and murQ has been shown to increase D-glucosamine yields by factors of 1.79 and 2.14, respectively nih.gov. Through such modifications, researchers have successfully increased glucosamine production from an initial 60 mg/L to as high as 17 g/L in engineered E. coli strains nih.govresearchgate.net.

Similarly, Saccharomyces cerevisiae, a well-characterized and food-safe yeast, has been engineered for D-glucosamine production mdpi.com. Genetic strategies in yeast involve knocking out genes that divert substrates away from the glucosamine pathway, such as PFK1, PDB1, and GNA1 mdpi.com. Concurrently, key enzymes are introduced to facilitate the synthesis of glucosamine from glucose and ammonium. In one study, an engineered S. cerevisiae strain, HPG5, which integrated genes for glucosamine-6-phosphate deaminase (GlmD), glucosamine-6-phosphate phosphatase (GlmP), and an ammonium transporter (AMT1), achieved a D-glucosamine yield of 1.95 g/L mdpi.com.

Fungi, particularly species like Aspergillus niger, are also natural sources of chitin and have been utilized for glucosamine production through fermentation google.comusda.gov. The process involves cultivating the fungal biomass and then using acid hydrolysis to break down the cell wall chitin into glucosamine, which is subsequently purified usda.govtandfonline.com. This method provides a non-shellfish, non-GMO source of this compound usda.gov.

Comparative Analysis of Microbially Synthesized this compound

Different microbial systems offer distinct advantages and challenges for the production of this compound. E. coli is a popular choice due to its rapid growth and well-understood genetics, which facilitate metabolic engineering nih.govresearchgate.net. However, challenges such as the rapid degradation of glucosamine during fermentation and the inhibitory effects of its degradation products on the host cells can limit final titers nih.govresearchgate.net. To overcome this, some research has shifted focus to producing the more stable intermediate, N-acetylglucosamine (GlcNAc), which can be subsequently hydrolyzed to glucosamine nih.gov.

Saccharomyces cerevisiae offers the benefit of being a "Generally Recognized as Safe" (GRAS) organism, which is advantageous for applications in food and health products mdpi.com. While engineered yeast strains have successfully produced glucosamine, the reported yields have generally been lower than those achieved in optimized E. coli systems mdpi.com. Further optimization of fermentation processes, such as implementing specific feeding strategies, is often required to enhance productivity in yeast google.comgoogle.com.

The table below provides a comparative overview of research findings for D-glucosamine production using engineered E. coli and S. cerevisiae.

| Microorganism | Genetic Modification Details | Key Fermentation Parameters | Achieved D-Glucosamine Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | Overexpression of glucosamine synthase (GlmS); Inactivation of catabolic genes. | Standard lab-scale fermentation conditions. | 60 mg/L (15-fold increase over parent strain) | nih.govresearchgate.net |

| Escherichia coli | Overexpression of an improved GlmS variant. | Optimized fermentation process. | 17 g/L | nih.gov |

| Escherichia coli BL21ΔmurQ' | Knockout of murQ gene; Co-expression of glmS and gna1. | Not specified. | 1.73 g/L | nih.gov |

| Escherichia coli BL21 glmU-Δgpa' | Partial knockout of glmU gene; Co-expression of glmS and gna1. | Not specified. | 2.65 g/L | nih.gov |

| Saccharomyces cerevisiae HPG5 | Knockout of PFK1, PDB1, GNA1, PCM1, ISR1; Integration of GlmD, GlmP, AMT1. | Fermentation with 10 g/L (NH4)2SO4 in YPD medium. | 1.95 g/L | mdpi.com |

A pharmacokinetic study in dogs indicated that microbially derived this compound (GlcN-F) may have higher absorptivity compared to shellfish-derived glucosamine, as evidenced by a significantly higher maximum drug concentration (Cmax) prochemi.co.jp. No significant differences were observed in other pharmacokinetic parameters like half-life or area under the curve between the two sources prochemi.co.jp. This suggests that this compound produced via fermentation is at least bioequivalent to its shellfish-derived counterpart, with potential for improved absorption prochemi.co.jp.

Biochemical Pathways and Interactions of D Glucosamine Hydrochloride

Integration into the Hexosamine Biosynthetic Pathway (HBP)

The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that utilizes glucose to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for glycosylation reactions. researchgate.net D-Glucosamine can enter this pathway exogenously, bypassing the initial, rate-limiting step and directly influencing the intracellular pool of essential precursors. nih.gov

D-Glucosamine is an amino monosaccharide that functions as a precursor in the biosynthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) through the HBP. duke.edu Under normal physiological conditions, the HBP begins with the conversion of fructose-6-phosphate (B1210287) (a glycolytic intermediate) and glutamine into glucosamine-6-phosphate. nih.govgoogle.com This reaction is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), which is the rate-limiting step of the pathway. nih.gov

When supplied exogenously as D-Glucosamine hydrochloride, glucosamine (B1671600) enters cells via glucose transporters. nih.gov Inside the cell, it is phosphorylated by hexokinase to form glucosamine-6-phosphate, thereby bypassing the GFAT-catalyzed step. nih.govsigmaaldrich.com This circumvention of the primary regulatory point can lead to an increased flux through the HBP. Following its formation, glucosamine-6-phosphate is converted into UDP-GlcNAc through a series of enzymatic reactions. google.comspandidos-publications.com UDP-GlcNAc is the final product of the HBP and serves as the activated sugar donor for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. spandidos-publications.comresearchgate.netudel.edu

Table 1: Key Steps in the Hexosamine Biosynthetic Pathway (HBP)

| Step | Substrate(s) | Enzyme | Product | Role of Exogenous D-Glucosamine |

| De Novo Synthesis (Rate-Limiting) | Fructose-6-Phosphate + Glutamine | GFAT | Glucosamine-6-Phosphate | Bypassed |

| Salvage Pathway Entry | D-Glucosamine | Hexokinase | Glucosamine-6-Phosphate | Enters the pathway at this step |

| Acetylation | Glucosamine-6-Phosphate | Glucosamine-phosphate N-acetyltransferase | N-acetyl-D-glucosamine-6-phosphate | Follows phosphorylation |

| Isomerization | N-acetyl-D-glucosamine-6-phosphate | Phosphoacetylglucosamine mutase | N-acetyl-D-glucosamine-1-phosphate | Intermediate step |

| Final Activation | N-acetyl-D-glucosamine-1-phosphate + UTP | UDP-N-acetylglucosamine pyrophosphorylase | UDP-GlcNAc | Final product |

The UDP-GlcNAc synthesized via the HBP is the sole substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic and reversible post-translational modification of nuclear and cytoplasmic proteins. nih.govresearchgate.net This process, known as O-GlcNAcylation, involves the attachment of a single GlcNAc sugar to serine or threonine residues of target proteins. researchgate.net The cycling of this modification is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. researchgate.netwuffes.com

By increasing the intracellular pool of UDP-GlcNAc, this compound can modulate the extent of O-GlcNAcylation. nih.gov This modification acts as a nutrient sensor, linking cellular metabolic status to the regulation of numerous cellular processes, including signal transduction, transcription, and protein stability. researchgate.netacs.org For instance, low doses of glucosamine have been found to increase the O-GlcNAcylation of the hyaluronan synthase (HAS) enzyme, which enhances its stability and stimulates its synthetic activity. nih.gov

Participation in Glycosaminoglycan (GAG) and Proteoglycan Synthesis

This compound is a natural constituent of glycosaminoglycans (GAGs) found in cartilage matrix and synovial fluid. nih.gov As a direct precursor to the building blocks of GAGs, it plays a significant role in their synthesis and that of proteoglycans, which are composed of a core protein covalently attached to one or more GAG chains.

Hyaluronic acid (HA), a non-sulfated GAG, is a major component of synovial fluid and the extracellular matrix of articular cartilage. Research has demonstrated that D-Glucosamine can induce the production of HA by both human synovial cells and chondrocytes. researchgate.net One study found that this compound at concentrations of 0.5 mM and 5 mM significantly increased HA production in human osteoarthritic synovium explants, with increases of approximately 2 to 4-fold compared to controls. researchgate.net

The mechanism for this induction involves the upregulation of enzymes responsible for HA synthesis. It has been shown that a 1 mM concentration of glucosamine up-regulates the expression of hyaluronan synthase (HAS) enzymes in both synovial cells and chondrocytes. researchgate.net The production levels of HA are notably higher (over 10-fold) in synovial cells compared to chondrocytes when stimulated with glucosamine. researchgate.net

Table 2: Effect of this compound on Hyaluronic Acid (HA) Production in Synovium Explants

| Treatment Condition | Concentration | Result Compared to Control | Statistical Significance | Reference |

| D-Glucosamine HCl | 0.5 mM | ~2 to 4-fold increase | Significant (p=0.028 for 5mM) | researchgate.net |

| D-Glucosamine HCl | 5 mM | ~2 to 4-fold increase | Significant (p=0.028) | researchgate.net |

| N-Acetyl-glucosamine | 5 mM | No significant effect | Not significant | researchgate.net |

| Glucose | 5 mM | ~2-fold increase | Significant | researchgate.net |

Keratan (B14152107) sulfate (B86663) is a sulfated GAG found in cartilage, bone, and cornea, and its repeating disaccharide unit contains N-acetyl-D-glucosamine. sigmaaldrich.comsigmaaldrich.com As such, D-glucosamine is a fundamental precursor for its biosynthesis. google.com The synthesis of sulfated GAGs is a complex process that occurs in the Golgi apparatus and involves polymerization by glycosyltransferases followed by specific sulfation reactions catalyzed by sulfotransferases. sigmaaldrich.comsigmaaldrich.com

However, the direct effect of exogenous glucosamine on the production of keratan sulfate appears to be limited. A study examining the effects of glucosamine derivatives on GAG production by human synovial cells and chondrocytes found that while glucosamine induced HA production, it did not affect the production of keratan sulfate or other sulfated GAGs by these cells. researchgate.net This suggests that the biosynthesis of these more complex, sulfated GAGs may be regulated by factors other than the simple availability of the glucosamine precursor.

Type II collagen is the most abundant collagen in articular cartilage, providing the tissue with its tensile strength. spandidos-publications.com Several in vitro studies have shown that this compound has a positive, anabolic effect on the synthesis of type II collagen by chondrocytes. spandidos-publications.comnih.gov

In one study using a human chondrocyte cell line, this compound markedly increased both the mRNA expression and the protein levels of type II collagen (COL2A1). spandidos-publications.com Another investigation using primary bovine chondrocytes cultured in 3D hydrogels found that glucosamine enhanced the production of type II collagen in a dose-dependent manner up to a concentration of 2 mM. duke.edu Beyond this concentration, the anabolic effect was diminished. duke.edu Furthermore, this compound has been shown to inhibit the degradation of collagen in chondrocyte cultures by preventing advanced lipoxidation reactions and protein oxidation. nih.govresearchgate.net

Table 3: Summary of this compound's Influence on Extracellular Matrix Components

| Component | Cell Type(s) | Observed Effect | Mechanism | Reference(s) |

| Hyaluronic Acid (HA) | Synovial Cells, Chondrocytes | Increased Production | Upregulation of Hyaluronan Synthase (HAS) expression | researchgate.netresearchgate.net |

| Keratan Sulfate | Synovial Cells, Chondrocytes | No significant change in production | Precursor availability is not the rate-limiting factor | researchgate.net |

| Type II Collagen | Chondrocytes | Increased Synthesis, Decreased Degradation | Increased mRNA and protein expression; Inhibition of oxidative damage | duke.eduspandidos-publications.comnih.gov |

Metabolic Interactions and Amino Acid Dynamics

This compound, an amino monosaccharide, actively participates in and influences several metabolic pathways upon entering the cellular environment. Its structural similarity to glucose dictates many of its interactions, particularly concerning glucose metabolism. Furthermore, it has demonstrable effects on amino acid concentrations and anaerobic energy production pathways.

Influence on Plasma Free Amino Acid Concentrations

Studies have shown that oral administration of this compound can alter the dynamics of plasma free amino acids (PFAA). In a study involving dogs, the administration of this compound, similar to D-glucose, led to a decrease in total PFAA concentrations one hour after feeding, whereas concentrations increased in control groups. nih.govnih.gov A significant decrease was specifically noted for certain amino acids. nih.govresearchgate.net

Notably, the concentrations of glutamate, glycine, and alanine (B10760859) were significantly reduced following this compound intake. nih.govnih.gov This contrasts with the effects of N-acetyl-d-glucosamine (GlcNAc), a related compound, which did not produce remarkable changes in PFAA levels compared to the control group. nih.govresearchgate.net These findings suggest that this compound specifically influences the absorption and metabolic pathways of certain amino acids. nih.gov Other research has indicated that glucosamine can affect the transport of amino acids across hepatocyte membranes and influence the intensity of protein synthesis. nih.gov Furthermore, long-term oral administration in dogs was found to significantly increase plasma levels of hydroxyproline (B1673980) and alanine. mdpi.com

| Amino Acid | This compound Group (% of Pre-administration) | Control Group (% of Pre-administration) |

|---|---|---|

| Glutamate | 78.1% | 115.2% |

| Glycine | 80.5% | 110.1% |

| Alanine | 85.2%* | 108.9% |

Impact on Fumarate (B1241708) Respiration and Anaerobic Metabolism

This compound administration has been shown to induce anaerobic respiration and starvation-like conditions in cells. mdpi.commdpi.com This is evidenced by metabolomic analyses of blood plasma in dogs, which revealed accelerated fumarate respiration. mdpi.commdpi.com Following oral administration of this compound, plasma levels of several key metabolites involved in or indicative of anaerobic metabolism were elevated. mdpi.com

Specifically, the levels of succinic acid, malic acid, lactic acid, and pyruvic acid all increased. mdpi.com Fumaric acid, which was not detectable before administration, became measurable afterward. mdpi.com This shift suggests an activation of the fumarate reductase system, a unique respiratory system that is part of the terminal step in the phosphoenolpyruvate (B93156) carboxykinase-succinate pathway found in many anaerobic organisms. mdpi.comnih.gov This pathway allows for the re-oxidation of NADH in the absence of oxygen, using fumarate as a terminal electron acceptor. nih.govplos.org The observed increase in these metabolites indicates a significant metabolic shift towards anaerobic energy production. mdpi.com

| Metabolite | Concentration Before Administration (µM) | Concentration After Administration (µM) |

|---|---|---|

| Succinic Acid | 14.0 ± 2.6 | 20.3 ± 4.2 |

| Fumaric Acid | N.D. | 0.7 ± 0.3 |

| Malic Acid | 5.1 ± 1.1 | 10.3 ± 1.8 |

| Lactic Acid | 1216.7 ± 254.1 | 1800.0 ± 320.1 |

| Pyruvic Acid | 46.9 ± 10.1 | 98.6 ± 17.5 |

Competition with Glucose for Cellular Uptake and Metabolic Pathways

Due to its structural similarity to glucose, D-glucosamine directly competes with glucose for cellular uptake and subsequent metabolic processing. nih.gov This competition begins at the cell membrane, where both molecules vie for transport into the cell via glucose transporters (GLUTs). nih.govresearchgate.net Research has shown that glucosamine is transported into cells primarily through GLUT2. nih.govaacrjournals.orgspandidos-publications.com The inhibitory effects of glucosamine on cell proliferation can be diminished by increasing the concentration of glucose, highlighting this competitive relationship. nih.govresearchgate.net

Once inside the cell, both glucosamine and glucose are substrates for the enzyme hexokinase, which catalyzes their phosphorylation. nih.govaacrjournals.org Glucosamine is converted to glucosamine-6-phosphate, while glucose is converted to glucose-6-phosphate. nih.gov By competing for hexokinase, glucosamine can inhibit glycolysis, the primary pathway for glucose metabolism. nih.govaacrjournals.org This inhibition is demonstrated by the suppression of lactate (B86563) production in the presence of glucosamine, an effect that can be reversed by adding high doses of glucose. nih.gov This competition for a key metabolic enzyme suggests that glycolysis is a main target pathway for glucosamine's cellular effects. nih.gov The efficiency of this inhibition is linked to the expression level of hexokinase II (HKII), with cells expressing lower levels of HKII showing higher sensitivity to glucosamine. nih.govresearchgate.netaacrjournals.org

Molecular and Cellular Mechanisms of Action of D Glucosamine Hydrochloride in Research

Anti-Inflammatory Modulatory Mechanisms

D-Glucosamine hydrochloride has demonstrated notable anti-inflammatory effects across various in vitro and in vivo models. Its mechanisms of action are multifaceted, involving the modulation of cytokine production and the inhibition of key inflammatory signaling cascades.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

Research has consistently shown that this compound can suppress the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov These cytokines are pivotal in orchestrating the inflammatory response, and their inhibition is a key aspect of the anti-inflammatory potential of this compound.

In studies involving human osteoarthritic chondrocytes, glucosamine (B1671600) has been shown to inhibit the synthesis of pro-inflammatory mediators. researchgate.net Furthermore, in a study on HaCaT keratinocyte cells, glucosamine treatment led to a dose-dependent decrease in the expression of IL-6, IL-8, TNF-α, and IL-1β mRNA. nih.gov In vivo studies have also supported these findings, with oral administration of this compound reducing the concentrations of IL-1β, IL-6, and TNF-α in the lavage fluids of mice with uric acid crystal-induced inflammation. nih.gov

Table 1: Research Findings on the Inhibition of Pro-inflammatory Cytokine Production by this compound

| Model System | Inflammatory Stimulus | Key Findings | Reference |

|---|---|---|---|

| Human HaCaT keratinocyte cells | Endogenous | Dose-dependent decrease in IL-6, IL-8, TNF-α, and IL-1β mRNA expression. | nih.gov |

| Mouse model with uric acid crystal-induced peritonitis | Uric acid crystals | Oral administration of this compound reduced peritoneal lavage fluid concentrations of IL-1β, IL-6, and TNF-α. | nih.gov |

| Human osteoarthritic chondrocytes | Interleukin-1β (IL-1β) | Glucosamine sulfate (B86663) inhibited the synthesis of proinflammatory mediators. | researchgate.net |

Upregulation of Anti-inflammatory Cytokines (e.g., IL-10)

While the inhibitory effects of this compound on pro-inflammatory cytokines are well-documented, its role in upregulating anti-inflammatory cytokines, such as Interleukin-10 (IL-10), is also an area of investigation. IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in resolving inflammation and maintaining immune homeostasis.

In a study involving a rat model of osteoarthritis, glucosamine hydrochloride treatment was found to upregulate the production of the anti-inflammatory cytokine IL-10 by the synovial membrane. nih.gov This suggests that part of the therapeutic effect of glucosamine may be attributed to its ability to shift the balance from a pro-inflammatory to an anti-inflammatory cytokine profile.

Table 2: Research Findings on the Upregulation of Anti-inflammatory Cytokine Production by this compound

| Model System | Key Findings | Reference |

|---|

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that regulate the expression of inflammatory genes.

The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key mechanism of action for many anti-inflammatory agents. This compound has been shown to suppress NF-κB activation in various cell types. researchgate.netd-nb.info This inhibition prevents the translocation of NF-κB into the nucleus, thereby reducing the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). avma.orgresearchgate.net

In human osteoarthritic chondrocytes stimulated with IL-1β, glucosamine significantly inhibited NF-κB activity in a dose-dependent manner. researchgate.net Mechanistically, glucosamine has been found to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net

Table 3: Research Findings on the Inhibition of the NF-κB Pathway by this compound

| Model System | Inflammatory Stimulus | Key Findings | Reference |

|---|---|---|---|

| Human osteoarthritic chondrocytes | Interleukin-1β (IL-1β) | Significantly inhibited NF-κB activity in a dose-dependent manner and prevented the degradation of IκBα. | researchgate.net |

| Mouse macrophage cell line (RAW 264.7) | Lipopolysaccharide (LPS) | Inhibited LPS-induced activation of NF-κB DNA binding. | avma.org |

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase 1/2 (Erk1/2), are also crucial in the inflammatory response. This compound has been demonstrated to modulate these pathways.

In a study using the mouse macrophage cell line RAW 264.7, glucosamine treatment resulted in a reduction of LPS-induced phosphorylation of p38 MAPK, while the activation of p44/42 (Erk1/2) was not affected. avma.org This suggests a selective inhibitory effect on the p38 MAPK pathway. The inhibition of p38 MAPK contributes to the suppression of iNOS and COX-2 expression. avma.org

Table 4: Research Findings on the Modulation of MAPK Signaling by this compound

| Model System | Inflammatory Stimulus | Key Findings | Reference |

|---|---|---|---|

| Mouse macrophage cell line (RAW 264.7) | Lipopolysaccharide (LPS) | Reduced the phosphorylation of p38 MAPK, with no effect on p44/42 (Erk1/2) activation. | avma.org |

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18. Recent research has identified the NLRP3 inflammasome as a target for this compound.

Studies have shown that this compound can suppress the activation of the NLRP3 inflammasome in mouse and human macrophages. This inhibitory effect is achieved through multiple mechanisms, including the reduction of reactive oxygen species (ROS) generation, preservation of mitochondrial integrity, and disruption of the assembly of the NLRP3 inflammasome complex. nih.gov By interfering with both the priming and activation signals of the NLRP3 inflammasome, this compound effectively inhibits the secretion of IL-1β.

Table 5: Research Findings on the Interference with NLRP3 Inflammasome Activation by this compound

| Model System | Key Findings | Reference |

|---|---|---|

| Mouse and human macrophages | Suppressed NLRP3 inflammasome activation. | |

| Lipopolysaccharide-activated macrophages | Inhibited the expression of NLRP3 and pro-IL-1β by reducing reactive oxygen species generation and NF-κB activation. | nih.gov |

| NLRP3-activated macrophages | Suppressed mitochondrial reactive oxygen species generation and loss of mitochondrial integrity. | nih.gov |

STAT3 and ERK1/2 Pathway Regulation

The precise, direct regulatory effects of this compound on the Signal Transducer and Activator of Transcription 3 (STAT3) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathways in chondrocytes are complex and subject to ongoing investigation. However, the interplay between these pathways is crucial for cellular processes like proliferation and survival. Research into other cellular systems has established a relationship where ERK1/2 can negatively modulate the phosphorylation of STAT3. nih.gov For instance, in human hepatoma cells, the activation of the ERK1/2 cascade was shown to have an inhibitory effect on STAT3 phosphorylation. nih.gov This negative regulation was dependent on the serine-727 residue of the STAT3 protein. nih.gov While not directly demonstrated for this compound in chondrocytes, this established cross-talk between the ERK1/2 and STAT3 pathways is a critical area for future research to fully elucidate the compound's mechanism of action in joint tissues.

Reduction of Inflammatory Mediators (e.g., Prostaglandin (B15479496) E2, Nitric Oxide)

This compound has demonstrated the ability to modulate key inflammatory mediators in in vitro models of joint inflammation. In studies using normal and osteoarthritic (OA) chondrocytes stimulated with interleukin-1 beta (IL-1β), this compound exhibited significant inhibitory effects on the production of Prostaglandin E2 (PGE2). clinexprheumatol.orgnih.gov Specifically, a concentration of 100 µg/ml was effective in suppressing PGE2 production. clinexprheumatol.orgnih.gov

The compound also influences the synthesis of nitric oxide (NO), another important mediator in inflammatory processes. Research indicates that this compound can partly suppress NO production in IL-1β-treated normal chondrocytes. clinexprheumatol.orgnih.gov This suggests a role in mitigating the inflammatory cascade within articular cartilage. researchgate.net

| Inflammatory Mediator | Effect | Effective Concentration | Cell Type | Source |

|---|---|---|---|---|

| Prostaglandin E2 (PGE2) | Suppressed Production | 100 µg/ml | Normal and OA Chondrocytes | clinexprheumatol.orgnih.gov |

| Nitric Oxide (NO) | Partly Suppressed Production | Not specified | Normal Chondrocytes | clinexprheumatol.orgnih.gov |

Anti-Catabolic Mechanistic Investigations

Inhibition of Matrix Metalloproteinase (MMP) Expression

A significant aspect of this compound's mechanism of action involves its ability to inhibit the expression of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components like collagen and proteoglycans. avma.org In vitro studies have shown that this compound can suppress the production of several key MMPs in normal chondrocytes and synoviocytes stimulated by IL-1β. clinexprheumatol.orgnih.gov The specific MMPs affected include MMP-1 (collagenase-1), MMP-3 (stromelysin-1), and MMP-13 (collagenase-3). clinexprheumatol.orgnih.gov

Interestingly, the inhibitory effect on MMP production was observed in normal chondrocytes and synoviocytes, but not in chondrocytes derived from osteoarthritic tissue at the same concentration (100 µg/ml). clinexprheumatol.orgnih.gov In studies on lipopolysaccharide (LPS)-stimulated equine chondrocytes, glucosamine treatment at a 3mM level resulted in a notable 88% reduction in MMP-13 content. avma.org

| MMP Target | Effect | Cell Type | Stimulant | Source |

|---|---|---|---|---|

| MMP-1 | Suppressed Production | Normal Chondrocytes, OA Synoviocytes | IL-1β | clinexprheumatol.orgnih.gov |

| MMP-3 | Suppressed Production | Normal Chondrocytes, OA Synoviocytes | IL-1β | clinexprheumatol.orgnih.gov |

| MMP-13 | Suppressed Production | Normal Chondrocytes, OA Synoviocytes | IL-1β | clinexprheumatol.orgnih.gov |

| MMP-13 | 88% Reduction | Equine Chondrocytes | LPS | avma.org |

Prevention of Proteoglycan and Collagen Degradation

This compound exerts anti-catabolic effects by directly intervening in the degradation of crucial cartilage matrix components. It has been shown to significantly inhibit collagen degradation in in vitro models. nih.gov The proposed mechanism for this protection is the inhibition of advanced lipoxidation reactions, which prevents the oxidation and subsequent loss of the collagen matrix. nih.govnih.gov In studies using calcium ionophore-activated chondrocytes, both glucosamine hydrochloride and glucosamine sulfate at millimolar concentrations demonstrated specific and significant inhibition of labeled collagen release. nih.gov

In addition to protecting collagen, glucosamine has been shown to prevent the degradation of aggrecan, the primary proteoglycan in articular cartilage, which is an early event in cartilage breakdown. researchgate.netresearchgate.net By preserving the integrity of both collagen and proteoglycans, this compound helps maintain the structural and functional properties of the cartilage matrix.

Chondroprotective and Anabolic Effects on Articular Tissues (In Vitro and Preclinical Models)

Impact on Chondrocyte Activity and Proliferation

The influence of this compound on chondrocyte activity and proliferation appears to be dependent on the experimental conditions and culture model. Some research indicates that glucosamine can promote chondrocyte viability and proliferation in a dose- and time-dependent manner. nih.gov In one study, treatment with glucosamine led to an increase in the percentage of chondrocytes in the S phase of the cell cycle, indicating enhanced cell division. nih.gov

Conversely, other studies have reported different effects. In a monolayer culture of bovine chondrocytes, this compound was found to significantly reduce cell proliferation. nih.gov However, in a long-term, three-dimensional (3D) culture system supplemented with growth factors, the same compound stimulated cell proliferation more than growth factors alone. nih.gov These contrasting findings highlight the complexity of glucosamine's effects and suggest that its impact on chondrocyte proliferation may be influenced by the cellular microenvironment and the presence of other signaling molecules.

| Experimental Model | Observed Effect | Source |

|---|---|---|

| Rat Chondrocyte Culture | Promoted viability and proliferation | nih.gov |

| Bovine Chondrocyte Monolayer Culture | Significantly reduced proliferation | nih.gov |

| Bovine Chondrocyte 3D Culture (with Growth Factors) | Stimulated cell proliferation | nih.gov |

Stimulation of Extracellular Matrix Component Synthesis

This compound has been investigated for its role in promoting the synthesis of crucial components of the extracellular matrix (ECM), particularly in joint tissues. Research indicates that glucosamine can enhance the production of proteoglycans, which are essential for the structure and function of cartilage. In vitro studies using chondrocytes isolated from human osteoarthritic cartilage have demonstrated that glucosamine sulfate, a related salt, significantly stimulates proteoglycan production. springermedizin.de This suggests a potential mechanism by which glucosamine may support cartilage health.

Furthermore, this compound has been shown to influence the synthesis of collagen, another critical ECM protein. Studies have revealed that glucosamine can upregulate the expression of type II collagen in human chondrocyte cell lines. researchgate.net A combination of glucosamine and chondroitin (B13769445) sulfate has been found to stimulate the synthesis of collagen in cultures of bovine tenocytes, ligament cells, and chondrocytes. nih.gov Specifically, this combination led to a significant increase in labeled hydroxyproline (B1673980), a specific marker for collagen synthesis, in ligament cells, tenocytes, and epitendon cells. nih.gov These findings suggest that this compound may contribute to the maintenance and repair of various connective tissues by promoting the synthesis of their fundamental building blocks. However, it is noteworthy that some research has indicated that high concentrations of glucosamine may lead to a decrease in proteoglycan synthesis in primary human endothelial cells, suggesting that its effects on ECM synthesis may be cell-type and concentration-dependent. nih.gov

Table 1: Effect of Glucosamine on Extracellular Matrix Component Synthesis

| Cell Type | Component Stimulated | Key Findings | Reference |

|---|---|---|---|

| Human Osteoarthritic Chondrocytes | Proteoglycans | Statistically significant stimulation of proteoglycan production. | springermedizin.de |

| Human Chondrocyte Cell Line (SW 1353) | Type II Collagen | Markedly increased mRNA expression of type II collagen. | researchgate.net |

| Bovine Ligament Cells, Chondrocytes, Tenocytes | Collagen | Low-dose combination with chondroitin sulfate effectively stimulated in vitro collagen synthesis. | nih.gov |

| Primary Human Endothelial Cells | Proteoglycans | Exposure to high levels of glucosamine led to a general decrease in proteoglycan synthesis. | nih.gov |

Modulation of Hyaluronan Synthase Enzymes

This compound has been shown to increase the production of hyaluronan (also known as hyaluronic acid), a major glycosaminoglycan in the synovial fluid and extracellular matrix of cartilage. nih.govfrontiersin.org This effect is not typically mediated by an upregulation of the gene expression of hyaluronan synthase (HAS) enzymes (HAS1, HAS2, and HAS3). nih.govfrontiersin.org Instead, the increased hyaluronan synthesis is primarily attributed to the increased availability of its precursor, UDP-N-acetylglucosamine (UDP-GlcNAc), which is synthesized from glucosamine. researchgate.net

Research indicates that the different HAS isoenzymes have varying sensitivities to the concentration of UDP-GlcNAc. researchgate.net Specifically, HAS1 activity appears to be highly dependent on a sufficient supply of this substrate. researchgate.netresearchgate.net In experimental models, increasing the cellular concentration of UDP-GlcNAc through the addition of glucosamine has been shown to rescue the hyaluronan synthesis activity of HAS1. researchgate.net This suggests that under conditions of limited substrate availability, HAS1 may be largely inactive, and its function can be restored by providing exogenous glucosamine. researchgate.net Therefore, this compound appears to modulate the activity of hyaluronan synthases post-translationally by influencing substrate availability, rather than by altering their gene expression.

Antioxidant Properties and Oxidative Stress Mitigation

Direct Scavenging of Free Radicals (e.g., DPPH activity)

This compound has demonstrated direct free radical scavenging capabilities in various in vitro systems. rxlist.com It has been shown to effectively scavenge superoxide (B77818) anions and hydroxyl radicals in a concentration-dependent manner. rxlist.com For instance, at a concentration of 0.8 mg/mL, glucosamine hydrochloride exhibited a scavenging activity of 83.74% against superoxide radicals. Its scavenging activity against hydroxyl radicals was approximately 54.89% at a concentration of 3.2 mg/mL.

The antioxidant potential of this compound has also been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Studies have shown that glucosamine hydrochloride can scavenge DPPH radicals, although its activity is considered weak compared to standard antioxidants like quercetin (B1663063) or Trolox. One study reported an IC50 value of 21.32 mM for DPPH radical scavenging by glucosamine. Another investigation found that at a concentration of 50 mM, glucosamine scavenged 87.2% of DPPH radicals. These findings indicate that while this compound possesses direct free radical scavenging properties, high concentrations are generally required to achieve significant effects.

Table 2: Direct Free Radical Scavenging Activity of this compound

| Free Radical | Concentration | Scavenging Activity (%) | Reference |

|---|---|---|---|

| Superoxide (O₂⁻) | 0.8 mg/mL | 83.74 | |

| Hydroxyl (•OH) | 3.2 mg/mL | 54.89 | |

| DPPH | 50 mM | 87.2 | |

| DPPH | IC50 | 21.32 mM |

Inhibition of Lipid Peroxidation and Protein Cross-linkages

This compound has been shown to play a role in mitigating the damage caused by lipid peroxidation and the subsequent formation of protein cross-linkages. Research has demonstrated that glucosamine can directly interact with malondialdehyde (MDA), a reactive carbonyl compound and a major product of lipid peroxidation. This interaction inhibits the formation of MDA adducts and protein cross-linkages.

In studies with primary rabbit articular chondrocytes, glucosamine hydrochloride, at concentrations of 5 and 50 mM, inhibited the formation of MDA induced by oxidized lipoproteins in a concentration-dependent manner. It also prevented the formation of MDA adducts within the articular chondrocyte cell matrix. However, it is important to note that in the same study, glucosamine hydrochloride did not inhibit the initial stages of lipid peroxidation, as measured by conjugated diene formation, in either activated chondrocytes or in a cell-free system. This suggests that the protective effect of glucosamine hydrochloride may be more related to the scavenging of reactive carbonyl species like MDA rather than preventing the initiation of lipid peroxidation.

Modulation of Antioxidant Enzyme Activities (e.g., SOD, CAT, GPx, HO-1)

This compound has been found to modulate the activity of several key antioxidant enzymes, thereby enhancing the cellular defense against oxidative stress. Studies have shown that glucosamine can upregulate the levels of glutathione (B108866) (GSH), an important antioxidant, as well as the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in chondrocytes.

Furthermore, research has demonstrated that glucosamine sulfate can upregulate the gene expression and protein production of heme oxygenase-1 (HO-1) in human chondrocytes in a dose-dependent manner. nih.govfrontiersin.orgresearchgate.net HO-1 is an inducible enzyme with potent antioxidant and anti-inflammatory properties. nih.govfrontiersin.org The upregulation of HO-1 by glucosamine was observed to be most significant at a concentration of 10 mmol/l after 24 hours of treatment. nih.govfrontiersin.org In the context of inflammation induced by interleukin-1β (IL-1β), which downregulates HO-1 expression, glucosamine was able to restore HO-1 levels to baseline. nih.govfrontiersin.org These findings suggest that this compound can bolster the endogenous antioxidant defense system by enhancing the activity and expression of critical antioxidant enzymes.

Reduction of Reactive Oxygen Species (ROS) Generation

The effect of this compound on the generation of reactive oxygen species (ROS) appears to be complex and may be cell-type and concentration-dependent. Several studies have reported that glucosamine can reduce intracellular ROS levels. For instance, glucosamine sulfate has been shown to effectively decrease intracellular ROS in chondrocyte SW1353 cells. In another study, pretreatment with glucosamine increased the viability of PC12 cells under serum/glucose deprivation conditions, which is associated with a reduction in ROS production.

Conversely, some research indicates that glucosamine can induce ROS production. In human dermal microvascular endothelial cells-1 (HMEC-1), glucosamine was found to induce an increase in ROS production in a concentration-dependent manner, with up to a 70% increase at a concentration of 20 mM. This increase in ROS was linked to O-linked N-acetylglucosaminylation (O-GlcNAc) modification of proteins. These contrasting findings suggest that the impact of this compound on ROS generation is multifaceted and may be influenced by the specific cellular context and the concentrations used in experimental models.

Effects on Bone Metabolism and Remodeling

This compound (GlcN·HCl) has been a subject of investigation for its potential roles in modulating the intricate processes of bone metabolism and remodeling. Research has focused on its influence over the balance between bone resorption by osteoclasts and bone formation by osteoblasts, key cellular players in maintaining skeletal integrity.

This compound has been shown to suppress the differentiation of osteoclasts, the cells responsible for bone resorption. youtube.com A primary mechanism underlying this effect is the modulation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. scispace.com RANKL is a critical cytokine for osteoclast formation, function, and survival. scispace.comnih.gov

Studies have demonstrated that glucosamine can suppress the expression of RANKL in osteoblastic cells. nih.gov By reducing RANKL availability, glucosamine indirectly hampers the maturation of osteoclast precursors into fully functional, bone-resorbing osteoclasts. scispace.comnih.gov This action helps to shift the balance of bone remodeling away from resorption. scispace.com Research on murine macrophage-like RAW264 cells, which can differentiate into osteoclasts, showed that glucosamine supplementation suppressed the upregulation of osteoclast-specific genes and RANKL-dependent enzyme activity. youtube.com Furthermore, in studies with human osteoarthritis subchondral bone osteoblasts, chondroitin sulfate and glucosamine sulfate in combination were found to significantly reduce RANKL expression under basal conditions. ijbs.com The cytokine system involving RANKL, its receptor RANK, and its decoy receptor osteoprotegerin (OPG), is vital for bone turnover, and glucosamine has been identified as a regulator of this pathway. scispace.com

| Model System | Key Finding | Pathway Modulated | Reference |

|---|---|---|---|

| Mouse osteoblastic MC3T3-E1 cells | Glucosamine suppressed the expression of RANKL. | RANKL Pathway | nih.gov |

| Murine macrophage-like RAW264 cells | Glucosamine suppressed upregulation of osteoclast-specific genes and RANKL-dependent TRAP enzyme activity. | RANKL Pathway | youtube.com |

| Human Osteoarthritis Subchondral Bone Osteoblasts | Combination of glucosamine and chondroitin sulfate reduced RANKL expression. | RANKL/OPG Pathway | ijbs.com |

In addition to inhibiting bone resorption, this compound has demonstrated anabolic effects on bone by promoting the function of osteoblasts. Research indicates that glucosamine treatment can increase the mineralization of mature osteoblasts, a crucial step in the formation of new bone matrix. nih.govnih.gov

Studies using osteoblast-like MG-63 cells and mouse osteoblastic MC3T3-E1 cells have shown that glucosamine enhances several markers of osteoblastic differentiation and function. nih.govnih.gov These markers include increased alkaline phosphatase (ALP) activity, collagen synthesis, and osteocalcin (B1147995) secretion. nih.govfrontiersin.org ALP is a critical enzyme for bone mineralization, and its increased activity is a well-recognized indicator of osteoblastic activity. nih.govlbl.gov In a 3D dynamic co-culture system of human osteoclasts and osteoblasts, glucosamine treatment led to increased mineral matrix deposition by osteoblasts and higher expression of specific differentiation markers like osteopontin. nih.gov These findings suggest that glucosamine can directly stimulate the bone-forming activities of osteoblasts. nih.govnih.gov

| Cell Line/Model | Effect of Glucosamine | Key Markers Measured | Reference |

|---|---|---|---|

| Mouse osteoblastic MC3T3-E1 cells | Increased mineralization of mature osteoblasts. | Mineralization, Osteopontin, Osteocalcin | nih.gov |

| Human osteoblast-like MG-63 cells | Promoted cell differentiation. | Alkaline Phosphatase (ALP) activity, collagen synthesis, osteocalcin secretion, mineralization | nih.gov |

| Human Osteoblast (hOB) 3D co-culture | Exhibited anabolic effects, increased mineral matrix deposition. | Mineralization, Osteopontin (OPN) expression | nih.gov |

| d-Gal-induced osteoporotic mice | Promoted osteoblast proliferation and mineralization. | Autophagy markers, mineralization | researchgate.net |

Emerging research indicates that this compound's effects on bone cells are mediated, at least in part, through the regulation of key signaling pathways, including the Bone Morphogenetic Protein (BMP) and Transforming Growth-factor beta (TGF-β) pathways. These pathways are fundamental to skeletal development, bone formation, and homeostasis. scispace.commdpi.com

A study utilizing a zebrafish model demonstrated that glucosamine hydrochloride promotes skeletal development and injury repair through the BMP signaling pathway, appearing to act downstream of the receptor level. dntb.gov.ua The BMP pathway is a potent stimulator of bone formation. mdpi.comnih.gov Similarly, research on human dental pulp stem cells, which can differentiate into osteoblasts, found that a low concentration of glucosamine effectively promoted early osteogenic differentiation. nih.gov This effect was mediated through the transforming growth factor-beta receptor (TGF-βr) type I and its downstream Smads signaling pathway, leading to the upregulation of key osteogenic transcription factors. nih.gov The TGF-β pathway plays a complex, stage-dependent role in osteoblast differentiation and is crucial for coupling bone resorption to bone formation.

Investigations into Other Cellular Processes

Beyond bone remodeling, the molecular effects of this compound have been explored in other fundamental cellular processes, revealing its capacity to influence cell fate through pathways governing cell cycle, programmed cell death (apoptosis), and cellular housekeeping (autophagy).

This compound has been observed to inhibit the proliferation of various human cancer cell lines. This anti-proliferative effect is often linked to its ability to induce cell cycle arrest. For instance, in studies on renal cell carcinoma cells, glucosamine treatment resulted in cell cycle arrest at the G0/G1 phase. This arrest was associated with the downregulation of key cell cycle regulators, including Cyclin D1, CDK4, and CDK6, and the upregulation of cell cycle inhibitors like p21 and p53. In other cell types, such as human hepatoma SMMC-7721 cells, glucosamine hydrochloride treatment led to an arrest in the S phase.

In addition to halting cell cycle progression, glucosamine can induce apoptosis, or programmed cell death. In human prostate cancer cells, glucosamine was found to inhibit proteasomal activity, leading to an accumulation of ubiquitinated proteins and the subsequent induction of apoptosis. The induction of apoptosis has also been noted in various other cancer cell lines following glucosamine treatment.

| Cell Type | Effect | Molecular Mechanism | Reference |

|---|---|---|---|

| Renal Cell Carcinoma (786-O, Caki-1) | Inhibited proliferation, G0/G1 phase cell cycle arrest. | Downregulation of Cyclin D1, CDK4, CDK6; Upregulation of p21, p53. | |

| Human Hepatoma (SMMC-7721) | Inhibited growth, S phase cell cycle arrest, induced apoptosis. | Increase in S phase cell proportion. | |

| Prostate Cancer (ALVA41) | Inhibited proliferation, induced apoptosis. | Inhibition of proteasomal activity, accumulation of ubiquitinated proteins. | |

| Non-Small Cell Lung Cancer (A549, H1299, H460) | Inhibited cell proliferation, induced cell cycle arrest and apoptosis. | Not specified in abstract. |

Autophagy is a catabolic process where cells degrade and recycle their own components to maintain cellular homeostasis. This compound has been identified as a potent inducer of autophagy in a variety of cell types, including chondrocytes, cancer cells, and neurons. mdpi.comdntb.gov.ua This induction is a key mechanism behind some of its observed biological effects. researchgate.net

One of the primary molecular triggers for glucosamine-induced autophagy is Endoplasmic Reticulum (ER) stress. dntb.gov.ua The ER is responsible for protein folding, and an accumulation of misfolded proteins can trigger the Unfolded Protein Response (UPR) and ER stress. mdpi.com In human glioma cancer cells, glucosamine was shown to induce autophagic cell death by stimulating ER stress, manifested by the induction of proteins like BiP and IRE1α. dntb.gov.ua

The regulation of autophagy by glucosamine also involves key signaling pathways. Several studies have shown that glucosamine can inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, a central negative regulator of autophagy. In human chondrocytes, glucosamine-mediated enhancement of autophagy was associated with the inhibition of the Akt/FoxO/mTOR signaling pathway. mdpi.com However, other research suggests that glucosamine can also induce autophagy via an mTOR-independent pathway, indicating multiple mechanisms of action. nih.gov

Impact on Glucose Transporter (GLUT) Expression and Function

This compound, as a glucose analog, interacts with the cellular glucose transport machinery, specifically the facilitative glucose transporters (GLUTs). Research indicates that its effects are multifaceted, involving both the modulation of GLUT expression and direct competition with glucose for transport and subsequent metabolism.

Studies have shown that this compound can influence the expression of specific GLUT isoforms. For instance, in hematopoietic stem and progenitor cells (HSPCs), treatment with glucosamine has been observed to upregulate the expression of Glucose Transporter 1 (GLUT1). nih.govnih.govfrontiersin.org GLUT1 is a widely expressed transporter responsible for basal glucose uptake in many cell types. nih.gov Its increased expression in HSPCs suggests a potential mechanism by which glucosamine may alter the metabolic programming of these cells. nih.govnih.govfrontiersin.org

Functionally, this compound acts as a substrate for several GLUT isoforms, including GLUT1, GLUT2, and GLUT4, and is transported into the cell. nih.govnih.gov However, the affinity of these transporters for glucosamine can differ significantly. Notably, GLUT2 has been identified as a high-affinity transporter for glucosamine, exhibiting a much lower Michaelis constant (K_m) for glucosamine (approximately 0.8 mM) compared to glucose (approximately 17-20 mM). nih.govresearchgate.net This high affinity suggests that in cells expressing GLUT2, such as hepatocytes and certain cancer cell lines, glucosamine can be a preferred substrate. nih.govnih.govresearchgate.net The transport of glucosamine into cells via GLUTs is the initial step for its subsequent biological effects. nih.gov For example, the antiproliferative effects of glucosamine in some cancer cell lines have been linked to its transport through GLUT2. nih.gov Once inside the cell, glucosamine competes with glucose for the enzyme hexokinase II, the first enzyme in the glycolytic pathway, leading to an inhibition of glycolysis. nih.gov

Influence on Myelopoiesis and Myeloid-Derived Suppressor Cells (MDSCs)

This compound has been shown to exert significant influence on the process of myelopoiesis, the production of myeloid cells, and the function of a specific subset known as Myeloid-Derived Suppressor Cells (MDSCs). MDSCs are a heterogeneous population of immature myeloid cells that are potent suppressors of T-cell responses and play a critical role in various pathological conditions, including cancer. nih.gov

Research findings indicate that this compound promotes the generation of MDSCs both in vivo and in vitro. nih.govnih.govfrontiersin.org This effect is achieved by interfering with myelopoiesis, specifically by downregulating the expression of key genes involved in the differentiation of hematopoietic stem and progenitor cells (HSPCs). nih.govnih.gov This disruption leads to an accumulation of immature myeloid cells, thereby expanding the MDSC population. nih.gov

Beyond increasing their numbers, this compound also enhances the immunosuppressive capacity of MDSCs. nih.govnih.govfrontiersin.org This functional enhancement is mediated by an increased expression of crucial effector molecules, namely arginase 1 (Arg-1) and inducible nitric oxide synthase (iNOS). nih.govnih.gov Upregulation of these enzymes leads to the production of high levels of reactive oxygen species (ROS), which contributes to the T-cell suppressive activity of MDSCs. nih.govnih.gov Furthermore, studies in cultured macrophages have demonstrated a dose-dependent inhibition of NO production by D-glucosamine, directly reflecting the suppression of iNOS activity. nih.gov

The signaling pathways underlying these effects have also been investigated. The enhancement of MDSC immunosuppressive function by glucosamine is regulated by the activation of the STAT3 and ERK1/2 signaling pathways. nih.govnih.govfrontiersin.org Glucosamine treatment has been shown to increase the phosphorylation of both STAT3 and ERK1/2 in myeloid cells, leading to the observed increase in Arg-1 and iNOS expression. nih.govfrontiersin.org

| D-Glucosamine Concentration (mM) | Inhibition of Nitric Oxide (NO) Production (%) |

|---|---|

| 0.1 | 18 |

| 0.5 | 38 |

| 1.0 | 60 |

| 2.0 | 89 |

Data sourced from a study on cultured macrophages treated with lipopolysaccharide (LPS) to induce iNOS expression. nih.gov

Modulation of Hypoxia-Inducible Factor-1α (HIF-1α) Expression in Neoplastic Cells

Hypoxia-Inducible Factor-1α (HIF-1α) is a critical transcription factor that plays a central role in the adaptation of neoplastic cells to hypoxic (low oxygen) environments, promoting angiogenesis, metabolic reprogramming, and tumor progression. This compound has been identified as a modulator of HIF-1α expression in cancer cells. nih.govspandidos-publications.com

Research conducted on DU145 prostate cancer cells has revealed that D-glucosamine causes a significant decrease in the expression of HIF-1α protein under both normal oxygen (normoxic) and hypoxic conditions. nih.gov This downregulation occurs without affecting the levels of HIF-1α mRNA, indicating that the regulatory mechanism is at the post-transcriptional level. nih.gov

Preclinical Research Models and Methodologies

In Vitro Cellular and Tissue Culture Models

In vitro studies using isolated cells and tissue explants have been fundamental in exploring the direct effects of D-glucosamine hydrochloride on specific cell types involved in joint health, disease pathogenesis, and tissue homeostasis.

Chondrocytes (Primary and Cell Lines)

Chondrocytes, the sole cells found in healthy cartilage, are a primary focus of this compound research. Studies on both primary chondrocytes isolated from articular cartilage and established chondrocyte cell lines have demonstrated a range of effects. nih.govclinexprheumatol.org

Research indicates that this compound can inhibit the degradation of collagen, a critical component of the cartilage matrix. nih.govnih.gov This is achieved, in part, by inhibiting advanced lipoxidation reactions and protein oxidation. nih.gov Furthermore, the compound has been shown to suppress the production of several molecules involved in cartilage breakdown, including prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-13 in normal chondrocytes. nih.govclinexprheumatol.org

In models using inflammatory mediators like Interleukin-1 (IL-1) to simulate osteoarthritic conditions, this compound has been observed to block the induced expression of multiple MMPs and other catabolic enzymes. nih.gov Studies on bovine cartilage explants further support these findings, showing that this compound can suppress IL-1α-induced proteoglycan degradation and the release of PGE2 and NO. nih.gov

Conversely, some studies note that while it suppresses MMP production in normal chondrocytes, it does not have the same effect in osteoarthritic (OA) chondrocytes, suggesting its mode of action may differ depending on the cell's pathological state. nih.govclinexprheumatol.org Other research highlights its anabolic potential, including the stimulation of proteoglycan synthesis and enhancement of chondrogenic differentiation. nih.gov

| Model System | Observed Effect | Key Findings | Citation |

|---|---|---|---|

| Primary Rabbit Articular Chondrocytes | Inhibition of Collagen Degradation | Significantly inhibited collagen degradation induced by calcium ionophore. | nih.gov |

| Human Normal and OA Chondrocytes | Modulation of Inflammatory Mediators | Suppressed PGE2, NO, and MMP production in normal chondrocytes; less effective on MMPs in OA chondrocytes. | nih.govclinexprheumatol.org |

| Bovine Cartilage Explants | Chondroprotection | Suppressed IL-1α-induced proteoglycan degradation and release of PGE2 and NO. | nih.gov |

| Human Chondrocytes | Anti-Catabolic Activity | Blocked IL-1-induced expression of multiple MMPs and other inflammatory molecules. | nih.gov |

| Bovine Chondrocytes (Monolayer) | Inhibition of Proliferation | Significantly reduced cellular proliferation in monolayer culture. | nih.gov |

Synovial Cells and Macrophages

Synoviocytes, the cells lining the synovial membrane, and macrophages, key immune cells in joint inflammation, have also been studied. In cultures of synoviocytes from osteoarthritis patients, this compound suppressed the production of MMPs. nih.govclinexprheumatol.org It has also been shown to inhibit the production of nitric oxide and periostin, an effector molecule in OA development, in response to inflammatory stimuli. jscimedcentral.com Another significant finding is that this compound can increase the production of hyaluronic acid in human osteoarthritic synovium explants, which is a principal component of synovial fluid. nih.gov